GRN-529

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

GRN-529 is a pharmaceutical compound developed as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This compound is notable for its potential therapeutic applications in treating various neuropsychiatric disorders, including autism spectrum disorders and depression. GRN-529 functions by binding to the mGluR5 receptor, thereby altering its activity without directly blocking the receptor's primary binding site, which distinguishes it from traditional antagonists .

GRN-529 acts as a negative allosteric modulator (NAM) of mGluR5 []. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's ability to activate downstream signaling pathways even when glutamate is bound []. The specific mechanism by which GRN-529 interacts with mGluR5 and alters its activity is still under investigation [].

Selective Negative Allosteric Modulator of mGluR5 Receptor

GRN-529 acts as a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). These receptors are a type of glutamate receptor, a major excitatory neurotransmitter in the brain . Negative allosteric modulators don't directly activate the receptor but instead reduce its overall activity. In the case of mGluR5, GRN-529 binding reduces the receptor's ability to respond to glutamate, potentially leading to altered brain signaling ().

Potential Therapeutic Applications

Research suggests that GRN-529 may have therapeutic applications in neurological disorders associated with excessive mGluR5 activity. Studies have explored its potential role in treating conditions like:

GRN-529 exhibits significant biological activity primarily through its modulation of mGluR5. Research indicates that GRN-529 effectively reduces repetitive behaviors in animal models, particularly in BTBR mice, which are used as a model for autism spectrum disorders. The compound has shown promise in enhancing social interaction and reducing anxiety-related behaviors without inducing sedation .

Mechanism of Action:- Allosteric Modulation: By binding to an allosteric site on mGluR5, GRN-529 alters receptor conformation and function, leading to decreased receptor signaling associated with various neuropsychiatric symptoms.

The synthesis of GRN-529 has been optimized for scalability and efficiency. The key steps include:

- Starting Materials: Utilization of easily available phenolic precursors.

- Reaction Conditions: Employing various bases and solvents to achieve optimal yields during difluoromethylation and coupling reactions.

- Purification: Final products are purified using techniques like flash column chromatography to isolate GRN-529 in high purity .

GRN-529 has potential applications in treating several neuropsychiatric conditions due to its action on mGluR5. These applications include:

- Autism Spectrum Disorders: Targeting repetitive behaviors and social interaction deficits.

- Depression: Showing antidepressant-like effects in preclinical models .

- Anxiety Disorders: Potentially reducing anxiety symptoms without sedation.

Studies have demonstrated that GRN-529 interacts specifically with mGluR5 receptors, showing a dose-dependent relationship between receptor occupancy and behavioral outcomes in animal models. The compound's ability to penetrate the blood-brain barrier enhances its efficacy in central nervous system applications .

Notable Findings:- GRN-529 significantly reduces self-grooming behaviors in BTBR mice, suggesting its potential role in addressing autism-related symptoms.

- It achieves substantial receptor occupancy (50% to 90%) at effective doses, correlating with observed behavioral improvements .

Several compounds share structural or functional similarities with GRN-529, particularly those acting as negative allosteric modulators of mGluR5. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| 2-Methyl-6-(Phenylethynyl)pyridine | Negative allosteric modulation | First identified mGluR5 antagonist; broad effects |

| 3-(2-Methyl-4-thiazolyl)ethynylpyridine | Negative allosteric modulation | Similar efficacy profile; different structural features |

| VU0409106 | Negative allosteric modulation | Distinct pharmacokinetic properties |

GRN-529 is unique due to its specific design for targeting mGluR5 with a favorable safety profile and potential for treating complex neuropsychiatric disorders without sedative effects .

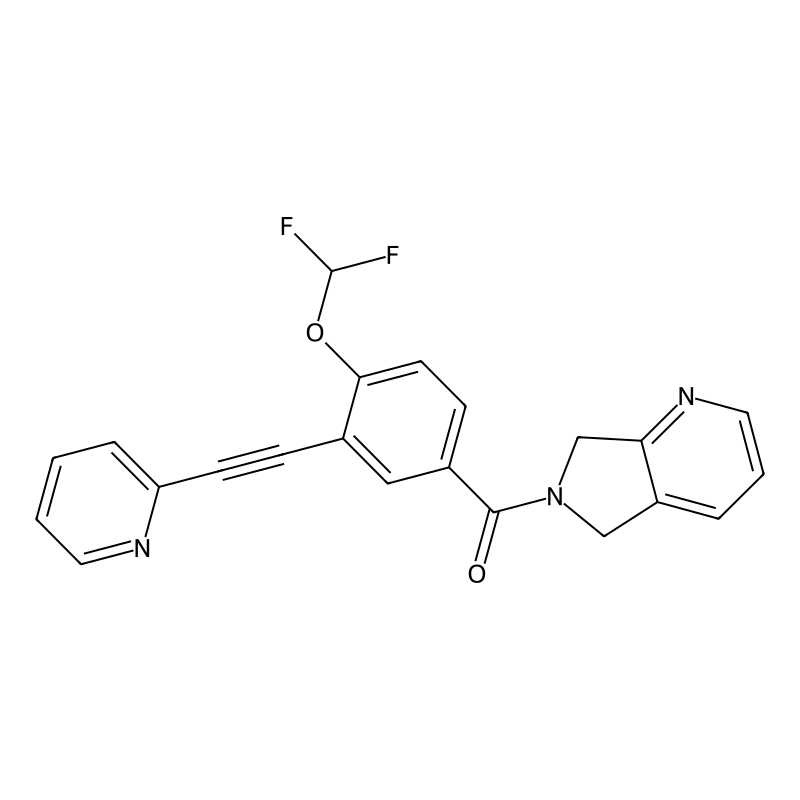

GRN-529, chemically known as 4-(Difluoromethoxy)-3-[2-(2-pyridinyl)ethynyl]phenyl-methanone, represents a sophisticated synthetic target requiring advanced organic chemistry methodologies [3]. The compound features a complex molecular architecture with the empirical formula C22H15F2N3O2 and molecular weight of 391.37 g/mol [2] [3]. The synthetic approach to GRN-529 involves multiple strategic transformations centered around key intermediates and cross-coupling methodologies [15] [16].

The primary synthetic strategy for GRN-529 relies on a convergent approach that incorporates difluoromethoxy functionalization, alkyne coupling reactions, and amide bond formation [16] [23]. Research has demonstrated that the synthesis can be accomplished through a multi-step sequence achieving an overall yield of 53.5% [16] [23]. The synthetic route begins with the preparation of essential building blocks, followed by strategic coupling reactions to assemble the target molecule [15].

Key Intermediate: 4-(Difluoromethoxy)-3-iodobenzoate

The synthesis of 4-(Difluoromethoxy)-3-iodobenzoate represents a critical step in the GRN-529 synthetic pathway [9] [10]. This intermediate, with the molecular formula C9H7F2IO3 and CAS number 1131614-23-7, serves as a versatile building block for subsequent transformations [9]. The compound is characterized by its aromatic structure containing both difluoromethoxy and iodine substituents, which provide distinct reactivity patterns essential for downstream chemistry [9].

The preparation of methyl 4-(difluoromethoxy)-3-iodobenzoate involves difluoromethylation of appropriately substituted phenolic precursors [16] [23]. Research has shown that difluoromethylation can be achieved using S-(difluoromethyl)sulfonium salt reagents under basic conditions [16] [23]. The reaction proceeds through difluorocarbene generation, which subsequently reacts with phenoxide intermediates to install the difluoromethoxy functionality [16] [23].

| Parameter | Value |

|---|---|

| Molecular Weight | 328.05 g/mol [10] |

| Molecular Formula | C9H7F2IO3 [9] |

| Melting Point | Not specified [10] |

| Boiling Point | 336.6±42.0°C at 760 mmHg [10] |

| Storage Condition | 2-8°C, dry and sealed away from light [10] |

The difluoromethoxy group introduction is particularly significant due to the electronegativity of fluorine atoms, which influences both the compound's reactivity and polarity characteristics [9]. The iodine substituent provides an excellent leaving group for subsequent cross-coupling reactions, particularly those involving palladium catalysis [10]. This intermediate serves as a crucial synthetic platform for constructing the final GRN-529 structure through carbon-carbon bond forming reactions [10].

Cross-Coupling and Functionalization Strategies

The construction of GRN-529 relies heavily on cross-coupling methodologies, particularly Sonogashira coupling reactions for the incorporation of alkyne functionality [15] [17]. The Development Group at Wyeth Research published a comprehensive process for GRN-529 preparation that incorporated Sonogashira coupling as a key transformation [15]. This approach allows for the efficient formation of carbon-carbon bonds between aryl iodides and terminal alkynes under palladium catalysis [15] [17].

The Sonogashira coupling reaction represents a palladium-catalyzed non-carbonylative coupling between terminal acetylenes and aryl or vinyl halides in the presence of copper co-catalyst and amine base [17]. This methodology is particularly well-suited for GRN-529 synthesis due to its ability to introduce alkyne functionality with high efficiency and selectivity [15] [17]. The reaction proceeds under relatively mild conditions and demonstrates excellent tolerance for various functional groups present in the GRN-529 structure [17].

Research has demonstrated that the synthesis involves stepwise cross-coupling, hydrolysis, and amide formation to produce GRN-529 [16] [23]. The cross-coupling step utilizes 2-ethynylpyridine as the alkyne partner, which couples with the iodobenzoate intermediate under palladium catalysis [23]. Typical reaction conditions include palladium bis(triphenylphosphine) dichloride as catalyst, copper iodide as co-catalyst, and ammonium hydroxide as base in N-methylpyrrolidone solvent at 40°C for 6 hours [23].

| Reaction Component | Specification |

|---|---|

| Alkyne Partner | 2-Ethynylpyridine (1.01 equiv.) [23] |

| Palladium Catalyst | Pd(PPh3)2Cl2 (1.0 mol%) [23] |

| Copper Co-catalyst | CuI (2.0 mol%) [23] |

| Base | NH4OH (8 equiv.) [23] |

| Solvent | N-Methylpyrrolidone [23] |

| Temperature | 40°C [23] |

| Reaction Time | 6 hours [23] |

The subsequent hydrolysis step employs sodium hydroxide in aqueous methanol at 40-45°C for 3 hours to convert ester functionality to the corresponding carboxylic acid [23]. The final amide formation step couples the carboxylic acid with the appropriate amine component to complete the GRN-529 structure [23]. This synthetic sequence demonstrates the effective use of cross-coupling chemistry in complex molecule construction [15] [23].

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The optimization of reaction conditions for GRN-529 synthesis requires careful consideration of solvent systems and catalyst selection to achieve optimal yields and selectivity [24] [39]. Palladium-catalyzed cross-coupling reactions, which are central to GRN-529 synthesis, demonstrate significant sensitivity to reaction conditions including solvent polarity, catalyst loading, and ligand selection [39] [42].

Research in palladium catalysis has established that the ability to fine-tune reaction conditions makes palladium catalysts extremely versatile tools in organic synthesis [39]. The high tolerance of palladium catalysts for various functional groups and their ability to provide excellent stereo- and regiospecificity eliminates the need for protecting groups in many cases [39]. This characteristic is particularly advantageous for GRN-529 synthesis given the presence of multiple functional groups in the target molecule [39].

Solvent selection plays a crucial role in cross-coupling efficiency, with polar aprotic solvents generally providing superior results for palladium-catalyzed transformations [24]. N-Methylpyrrolidone has been identified as an effective solvent for the Sonogashira coupling step in GRN-529 synthesis, providing adequate solubility for all reaction components while maintaining catalyst stability [23]. Alternative solvent systems including dimethylformamide and dioxane have also been evaluated for specific transformation steps [24].

| Solvent System | Application | Temperature Range |

|---|---|---|

| N-Methylpyrrolidone | Sonogashira Coupling [23] | 40°C |

| Aqueous Methanol | Ester Hydrolysis [23] | 40-45°C |

| Fluorobenzene | Difluoromethylation [23] | Room Temperature |

Catalyst optimization studies have focused on palladium loading and ligand selection to maximize coupling efficiency while minimizing cost [39]. The use of palladium bis(triphenylphosphine) dichloride at 1.0 mol% loading has proven effective for the Sonogashira coupling step [23]. Copper iodide co-catalyst at 2.0 mol% loading provides the necessary copper mediation for alkyne activation [23]. Research has shown that catalyst selection significantly impacts both reaction rate and selectivity in cross-coupling transformations [39] [42].

Yield Improvement and Scalability Challenges

The development of scalable synthetic processes for GRN-529 requires addressing several key challenges related to yield optimization and process robustness [33]. Research has demonstrated that the overall synthetic sequence can achieve yields of 53.5%, representing a significant accomplishment for a multi-step synthesis of this complexity [16] [23]. However, further optimization opportunities exist to enhance both yield and process efficiency [24] [33].

Yield improvement strategies focus on optimizing individual reaction steps while maintaining overall process reliability [24]. The difluoromethylation step has been optimized to achieve 69% isolated yield for the key intermediate [16] [23]. Subsequent cross-coupling transformations require careful attention to reaction stoichiometry, temperature control, and reaction time to maximize product formation while minimizing side reactions [23] [24].

Scalability challenges in GRN-529 synthesis include several factors common to complex pharmaceutical intermediates [33]. Process development considerations encompass catalyst cost, solvent recovery, waste stream management, and equipment requirements for large-scale production [33]. The use of precious metal catalysts such as palladium presents particular challenges for commercial-scale synthesis due to cost considerations and metal recovery requirements [39] [33].

| Scale Factor | Laboratory Scale | Process Scale |

|---|---|---|

| Batch Size | 5 mmol [23] | Multi-kilogram |

| Catalyst Loading | 1.0 mol% Pd [23] | Optimized for cost |

| Solvent Volume | 20 mL/5 mmol [23] | Minimized for efficiency |

| Reaction Time | 6 hours [23] | Process optimized |

Research in process development has identified several approaches to address scalability challenges [33]. These include catalyst recycling strategies, solvent optimization for reduced environmental impact, and process intensification techniques to improve overall efficiency [33]. The development of more active catalytic systems has enabled broader substrate scope and lower catalyst loadings, facilitating greener and more cost-efficient synthetic routes [15] [33].

Temperature control becomes increasingly critical at larger scales due to heat transfer limitations and safety considerations [33]. The exothermic nature of some cross-coupling reactions requires careful thermal management to maintain product quality and process safety [33]. Additionally, the handling of organohalide intermediates and palladium catalysts necessitates appropriate safety protocols and waste management procedures for large-scale production [33].